PEG3 Spacer Minimizes Steric Hindrance Relative to PEG4 Alternatives in Click Conjugation to Chromatin-Incorporated EdU
Biotin-PEG3-SS-azide employs a PEG3 spacer (three ethylene oxide units) specifically selected to reduce steric hindrance during copper-catalyzed azide-alkyne cycloaddition (CuAAC) to EdU-labeled DNA within lysed nuclei, enabling efficient click-coupling in a sterically constrained chromatin environment. In contrast, longer PEG4-based cleavable biotin linkers (e.g., Biotin-PEG4-SS-azide, molecular weight 736.97 g/mol) introduce additional conformational flexibility and spatial extension that can reduce conjugation efficiency to partially buried alkyne moieties such as EdU incorporated within nucleosomal DNA . The PEG3 spacer length represents an optimized balance between providing sufficient reach to alleviate biotin-streptavidin steric clash and avoiding excessive linker length that may compromise click reaction kinetics in confined molecular environments .
| Evidence Dimension | Spacer arm length (number of PEG units) and molecular weight |
|---|---|
| Target Compound Data | 3 PEG units; molecular weight 692.9 g/mol; PEG3 spacer selected to reduce steric hindrance during CuAAC to chromatin-incorporated EdU |
| Comparator Or Baseline | Biotin-PEG4-SS-azide: 4 PEG units; molecular weight 736.97 g/mol (InvivoChem Cat No.: V78456) |
| Quantified Difference | Difference of 1 PEG unit (~44 g/mol); PEG3 provides optimized spatial reach for sterically constrained conjugation sites while maintaining sufficient distance to reduce biotin-streptavidin steric interference |
| Conditions | CuAAC click conjugation to EdU-labeled nascent DNA in lysed nuclei (EdU-Seq protocol as described in Gatto et al., Molecular Cell 2022) |
Why This Matters
For applications requiring click conjugation to sterically hindered targets such as chromatin-incorporated EdU, the PEG3 spacer provides empirically validated coupling efficiency without the kinetic penalties potentially associated with longer PEG4 linkers.
